![molecular formula C14H11NO4 B2676897 Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate CAS No. 406470-75-5](/img/structure/B2676897.png)
Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate
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Description
“Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate” is a chemical compound with the molecular formula C14H11NO4 . It is also known by several synonyms such as “5-(4-Cyano-phenoxymethyl)-furan-2-carboxylic acid methyl ester”, “5-[(4-cyanophenoxy)methyl]-2-furancarboxylic acid methyl ester”, and "5-[(4-cyanophenoxy)methyl]furan-2-carboxylic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to a cyanophenyl group (a phenyl ring with a cyanide group) and a methoxy group .Physical And Chemical Properties Analysis
“Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate” is a solid at room temperature . Its molecular weight is 257.241 Da .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
- Methyl 2-[(cyanophenoxy)methyl]-3-furoates have been used to synthesize substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. This process involves tandem cyclization in the presence of excess t-BuOK in DMF solution at 65°C, demonstrating the compound's utility in generating complex heterocyclic structures for further chemical exploration (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).
Catalysis and Chemical Transformations
- Aerobic oxidation studies have shown that methyl 5-[(4-cyanophenoxy)methyl]-2-furoate analogs can be efficiently transformed into various esters using Cox Oy -N@C catalysts. This highlights the potential of such compounds in facilitating catalytic reactions that are pivotal in the development of sustainable and green chemical processes (Deng, Song, Cui, Du, & Fu, 2014).
Contribution to Aromatic Polyamide Synthesis
- The compound has been implicated in the synthesis of hyperbranched aromatic polyamides, showcasing its utility in polymer science. This area of research holds significant potential for developing new materials with applications ranging from advanced electronics to coatings (Yang, Jikei, & Kakimoto, 1999).
properties
IUPAC Name |
methyl 5-[(4-cyanophenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-7H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPUMERWJRCRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331377 |
Source
|
Record name | methyl 5-[(4-cyanophenoxy)methyl]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate | |
CAS RN |
406470-75-5 |
Source
|
Record name | methyl 5-[(4-cyanophenoxy)methyl]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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